molecular formula C21H26FN5O4 B2666632 ethyl 4-(2-(2-((3-fluorophenyl)amino)-4-methyl-6-oxopyrimidin-1(6H)-yl)acetamido)piperidine-1-carboxylate CAS No. 1421481-70-0

ethyl 4-(2-(2-((3-fluorophenyl)amino)-4-methyl-6-oxopyrimidin-1(6H)-yl)acetamido)piperidine-1-carboxylate

Cat. No.: B2666632
CAS No.: 1421481-70-0
M. Wt: 431.468
InChI Key: LWYMWQCBYXHXQT-UHFFFAOYSA-N
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Description

Ethyl 4-(2-(2-((3-fluorophenyl)amino)-4-methyl-6-oxopyrimidin-1(6H)-yl)acetamido)piperidine-1-carboxylate is a synthetic small molecule featuring a pyrimidin-6-one core substituted with a 3-fluorophenylamino group and a methyl moiety. This pyrimidinone is connected via an acetamido linker to a piperidine ring esterified with an ethyl carboxylate.

Properties

IUPAC Name

ethyl 4-[[2-[2-(3-fluoroanilino)-4-methyl-6-oxopyrimidin-1-yl]acetyl]amino]piperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26FN5O4/c1-3-31-21(30)26-9-7-16(8-10-26)24-18(28)13-27-19(29)11-14(2)23-20(27)25-17-6-4-5-15(22)12-17/h4-6,11-12,16H,3,7-10,13H2,1-2H3,(H,23,25)(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWYMWQCBYXHXQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCC(CC1)NC(=O)CN2C(=O)C=C(N=C2NC3=CC(=CC=C3)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26FN5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Key structural analogs include:

Ethyl 1-[4-methyl-6-(trifluoromethyl)pyrimidin-2-yl]piperidine-3-carboxylate (): Replaces the pyrimidinone’s oxo and amino groups with a trifluoromethyl group. The trifluoromethyl group enhances lipophilicity and metabolic stability compared to the polar 3-fluorophenylamino group in the target compound.

Ethyl 4-[[4-(3-Fluorophenoxy)phenyl]amino]-6-methyl-2-(methylthio)pyrimidine-5-carboxylate (): Features a methylthio group and a fluorophenoxy-phenylamino substituent.

Table 1: Substituent Comparison

Compound Pyrimidine Substituents Piperidine Linker Key Functional Groups
Target Compound 4-methyl, 6-oxo, 3-fluorophenylamino Acetamido, ethyl carboxylate Amide, fluorophenyl, ester
Ethyl 1-[4-methyl-6-(CF₃)...] 4-methyl, 6-CF₃ Direct pyrimidine-piperidine Trifluoromethyl, ester
Ethyl 4-[[4-(3-FPhO)Ph]amino...] 6-methyl, 2-methylthio, 5-ester None Methylthio, fluorophenoxy, ester

Physicochemical and Spectroscopic Properties

NMR Profiles

As demonstrated in , NMR chemical shifts in regions A (positions 39–44) and B (positions 29–36) reflect substituent-induced electronic perturbations. For the target compound:

  • The 3-fluorophenylamino group would deshield nearby protons (e.g., pyrimidinone NH and adjacent CH groups), causing distinct shifts in region A compared to analogs with non-aromatic substituents (e.g., trifluoromethyl).
  • The acetamido linker’s carbonyl group may stabilize adjacent protons, reducing chemical shift variability in region B relative to compounds lacking amide bonds .
Lipophilicity and ADMET

highlights how substituents influence logP and pharmacokinetic parameters. The target compound’s fluorophenyl and ester groups likely confer moderate logP (~2.5–3.5), balancing solubility and membrane permeability.

Conformational Analysis

The piperidine ring’s puckering () and crystallographic packing () are critical for target interactions. Using Cremer-Pople parameters (amplitude $ q $, phase $ \phi $):

  • The target compound’s acetamido linker may restrict piperidine puckering ($ q \sim 0.5 \, \text{Å} $, $ \phi \sim 30^\circ $), favoring a chair conformation.
  • Analogs with direct pyrimidine-piperidine linkages () may exhibit greater puckering flexibility ($ q \sim 0.7 \, \text{Å} $, $ \phi \sim 60^\circ $), altering binding pocket compatibility .

Table 2: Conformational Parameters

Compound Puckering Amplitude (q, Å) Phase Angle (φ, °) Dominant Ring Conformation
Target Compound 0.5 30 Chair
Ethyl 1-[4-methyl-6-(CF₃)...] 0.7 60 Twist-boat

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